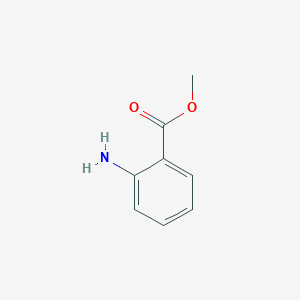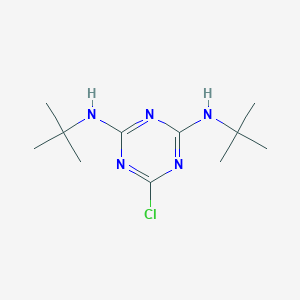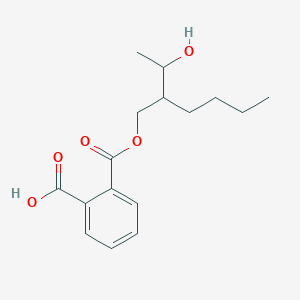
Kadsurin A
概要
説明
Kadsurin A is a bioactive lignan isolated from the plant Piper futokadsura. It is known for its role as a platelet-activating factor receptor antagonist, which means it can inhibit the binding of platelet-activating factor to its receptor . This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Kadsurin A is relatively complex and typically involves extraction from natural sources. The most common method is extraction from the stems of Kadsura coccinea. The process generally includes crushing the plant material, followed by solvent extraction, and then separation and purification of the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems would be essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Kadsurin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
Kadsurin A has a wide range of scientific research applications:
作用機序
Kadsurin A exerts its effects primarily by inhibiting the binding of platelet-activating factor to its receptor. This action prevents platelet aggregation, which is a crucial step in the formation of blood clots . The molecular targets involved include the platelet-activating factor receptor and associated signaling pathways that regulate platelet function.
類似化合物との比較
Schisandrin: Another lignan with similar bioactive properties, isolated from Schisandra chinensis.
Gomisin: A compound with structural similarities to Kadsurin A, also found in Schisandra species.
Nevadensin: A bioactive compound with anti-inflammatory properties, similar to this compound.
Uniqueness: this compound is unique due to its specific inhibition of platelet-activating factor receptor binding, which is not a common feature among other lignans. This specificity makes it particularly valuable for research into cardiovascular diseases and related conditions .
特性
IUPAC Name |
(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYZXAHRGGELT-MZNUGIIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331992 | |
| Record name | Kadsurin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99340-07-5 | |
| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadsurin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kadsurin A and where is it found?
A1: this compound is a neolignan belonging to the dibenzocyclooctadiene class of lignans. It has been isolated from three Indian Piper species. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H28O7. [] While the exact molecular weight is not explicitly mentioned in the provided research, it can be calculated from the molecular formula to be 440.48 g/mol.
Q3: What is the structure of this compound?
A3: this compound's structure is characterized as (8R, 1′R or 8S, 1′S)-4-[2-(1, 3-benzodioxolo-5-yl)-1-methylethyl]-2,5-dimethoxy-1-propenyl-2,5-cyclohexadienone. []
Q4: What spectroscopic data are available for this compound?
A4: The structure of this compound was elucidated using various spectroscopic techniques, including 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR methods. []
Q5: Has this compound been investigated for its potential to inhibit epidermal growth factor receptor (EGFR)?
A5: While not explicitly mentioned in the provided abstracts, one study explored potential EGFR inhibitors from black pepper, which contains various lignans. Further investigation is needed to ascertain whether this compound specifically interacts with EGFR. []
Q6: What other dibenzocyclooctadiene lignans are structurally related to this compound?
A6: Several dibenzocyclooctadiene lignans share structural similarities with this compound. Some of these include kadsurin, schisandrin A, schisandrin B, schisandrol B, gomisin A, gomisin G, and angeloylgomisin. [, , , , , ]
Q7: What is known about the conformational study of dibenzocyclooctadiene systems like this compound?
A7: Research indicates that dibenzocyclooctadiene systems typically adopt either a twist-boat (TB) or twist-boat-chair (TBC) conformation. Factors influencing the preferred conformation include the inherent stability of TBC over TB, stabilization of TB by benzylic carbonyl group conjugation, and the presence and orientation of benzylic hydroxy or acetoxy substituents. []
Q8: Are there any known synthetic routes to obtain this compound?
A8: The provided abstracts do not mention specific synthetic routes for this compound.
Q9: Have any studies investigated the stability of this compound under various conditions?
A9: The provided abstracts do not contain information regarding the stability of this compound under different conditions.
Q10: What are the known biological activities of this compound?
A10: The provided research papers do not explicitly describe the biological activities of this compound.
Q11: Have any studies investigated the potential toxicity of this compound?
A11: The provided research papers do not contain information on the toxicity of this compound.
Q12: What analytical methods have been used to characterize and quantify this compound?
A12: The primary analytical methods employed to characterize this compound are 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR techniques. []
Q13: What is the historical context of research on this compound and related compounds?
A13: The research on this compound and related dibenzocyclooctadiene lignans has been ongoing for several decades. Initial studies focused on isolating and characterizing these compounds from natural sources like the Kadsura and Schisandra species. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)



![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)


![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
